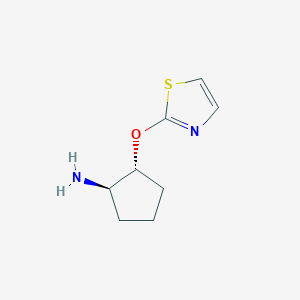![molecular formula C12H19NO5 B2514372 (3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid CAS No. 2187426-29-3](/img/structure/B2514372.png)
(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO5 and its molecular weight is 257.286. The purity is usually 95%.
BenchChem offers high-quality (3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biocatalyst Inhibition by Carboxylic Acids
Understanding the mechanisms by which carboxylic acids inhibit biocatalysts is crucial for engineering microbial strains for improved industrial performance. Carboxylic acids, including derivatives similar to the mentioned compound, can inhibit microbial cells at concentrations below desired yields, affecting their membrane and internal pH. Insights into these mechanisms help in developing strategies to enhance microbial tolerance to such compounds, which is essential for biotechnological applications involving carboxylic acids as feedstocks or intermediates in production processes (Jarboe, Royce, & Liu, 2013).
Bio-Valorization of Organic Waste
The role of medium-chain carboxylic acids (MCCAs) in valorizing low-value organic waste through microbial chain elongation metabolism showcases a promising area of research. Electricity can steer the formation of MCCAs, highlighting an innovative approach to converting waste into valuable chemicals. This process demonstrates the potential of using carboxylic acids in sustainable development and energy systems, which might also extend to compounds with similar structures (Liu et al., 2023).
Antimicrobial and Antioxidant Activities of Carboxylic Acids
Research on natural carboxylic acids from plants has shown that these compounds possess significant antimicrobial and antioxidant activities. The structure-activity relationship analysis of different carboxylic acids, such as benzoic acid and cinnamic acid, reveals that these properties are influenced by the number of hydroxyl groups and conjugated bonds. Such insights are crucial for developing new antimicrobial and antioxidant agents, potentially extending to synthetic derivatives like the compound (Godlewska-Żyłkiewicz et al., 2020).
Synthesis of Novel CNS Acting Drugs
Heterocycles and carboxylic acids serve as precursors for synthesizing compounds with central nervous system (CNS) activity. The diverse functional groups in these compounds facilitate the creation of a wide range of pharmaceuticals, highlighting the importance of carboxylic acid derivatives in medicinal chemistry. Understanding the structural foundations of these activities could inform the development of new drugs, including those related to the compound of interest (Saganuwan, 2017).
Eigenschaften
IUPAC Name |
(3aS,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-4-5-17-9(7)6-8(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWJMVKHSVMLEL-CIUDSAMLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCOC2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCO[C@H]2C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3As,5S,6aS)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

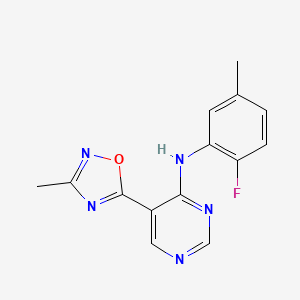
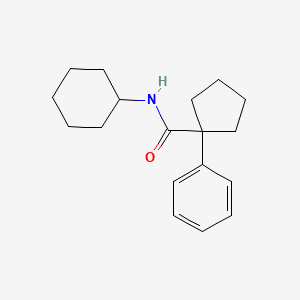
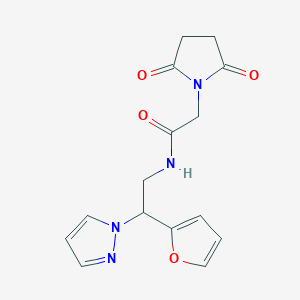
![N-(2,5-dimethylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2514294.png)
![Ethyl 2,4-dimethyl-7-phenylpyrrolo[1,2-a]pyrimidine-8-carboxylate](/img/structure/B2514295.png)
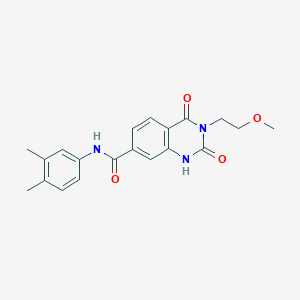
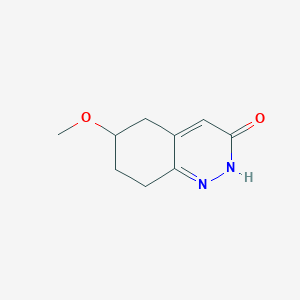

![1-isopropyl-3,5-dimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2514306.png)

![3-(3-Methylpyrazol-1-yl)-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazine](/img/structure/B2514308.png)
![(2E)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B2514309.png)
![N-[(2-chlorophenyl)(cyano)methyl]-2-(methoxymethyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2514311.png)
